Ipenoxazone Hydrochloride
Description
Historical Context and Initial Academic Interest in Ipenoxazone (B1672099) Hydrochloride
While the precise date of the initial synthesis of Ipenoxazone hydrochloride is not detailed in readily available literature, its presence in academic studies by the early 2000s indicates its availability for scientific investigation. A notable study from 2004 investigated its effects on the vestibular system, establishing its identity as a glutamate (B1630785) blocker. nih.gov The initial academic interest appears to have been driven by its potential to interact with excitatory amino acid pathways in the central nervous system. This interest was twofold: classifying it as a potent, centrally acting muscle relaxant and exploring its more specific role as a glutamate antagonist, particularly in the context of neuronal protection under hypoxic conditions. nih.govmedchemexpress.com
Overview of Pre-existing Research Trajectories Relevant to this compound Chemistry and Biology
Academic investigation into this compound has primarily followed two distinct but related trajectories: its function as a glutamate blocker in vestibular pathways and its broader classification as a muscle relaxant.
The most thoroughly documented research path concerns its action on the vestibular system. Glutamate is a primary neurotransmitter in the pathways from the vestibular nerve to the medial vestibular nucleus (MVN). nih.gov Electrophysiological studies, particularly in feline models, have demonstrated that this compound can inhibit the pathological neuronal firing in the MVN that occurs during hypoxic events. nih.govresearchgate.net This line of inquiry focuses on its potential to counteract neuronal dysfunction associated with conditions like vertebrobasilar insufficiency, a cause of vertigo. nih.govresearchgate.net
A second, less detailed research trajectory in the available literature is its role as a muscle relaxant. medchemexpress.com This classification suggests a mechanism of action that results in the relaxation of skeletal muscle, likely through its effects within the central nervous system.
From a chemical synthesis perspective, recent academic interest has been renewed. Modern synthetic methods, such as asymmetric transfer hydrogenation, have been developed that provide efficient access to key pharmaceutical intermediates required for the synthesis of Ipenoxazone. acs.orgacs.orgacs.org
Rationale for Sustained Academic Investigation into the this compound Scaffold
The continued academic investigation of this compound is founded on its specific and protective mechanism of action as a glutamate blocker. Its demonstrated ability to shield medial vestibular nucleus neurons from hypoxia-induced depolarization makes it a valuable chemical tool for neuropharmacological research. nih.govresearchgate.netf1000research.com It allows for the study of the molecular mechanisms underlying vestibular disorders and ischemic conditions in the brainstem. nih.govnih.govbrainmaps.org
The rationale extends into medicinal chemistry, where the Ipenoxazone scaffold is of interest for the development of new therapeutic agents. The fact that recent publications highlight novel, efficient synthetic routes to its precursors suggests that the molecule and its derivatives are considered valuable targets for further development. acs.orgacs.orgacs.org This interest is not limited to its originally explored activities but includes its potential as a structural backbone for creating new compounds with tailored pharmacological profiles.
Research Data on this compound
The following table summarizes key experimental findings related to the biological activity of this compound as documented in academic literature.
| Research Area | Key Finding | Experimental Model | Citations |
| Neuroprotection | Inhibits hypoxia-induced firing and hypoxic depolarization in medial vestibular nucleus (MVN) neurons. | Anesthetized cats | nih.govresearchgate.net |
| Mechanism of Action | Identified as a glutamate blocker. | Electrophysiological studies in cats | nih.govresearchgate.netf1000research.com |
| Pharmacological Target | Investigated for potential efficacy in treating vertigo caused by vertebrobasilar insufficiency (VBI). | N/A (Proposed based on findings) | nih.govresearchgate.net |
| General Classification | Characterized as a potent, centrally acting muscle relaxant. | N/A (Chemical database classification) | medchemexpress.com |
Compound Names Mentioned
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
118635-68-0 |
|---|---|
Molecular Formula |
C22H35ClN2O2 |
Molecular Weight |
395.0 g/mol |
IUPAC Name |
(4S,5R)-3-[3-(azepan-1-yl)propyl]-4-(2-methylpropyl)-5-phenyl-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C22H34N2O2.ClH/c1-18(2)17-20-21(19-11-6-5-7-12-19)26-22(25)24(20)16-10-15-23-13-8-3-4-9-14-23;/h5-7,11-12,18,20-21H,3-4,8-10,13-17H2,1-2H3;1H/t20-,21+;/m0./s1 |
InChI Key |
WXDRKSLHMGNBSF-JUDYQFGCSA-N |
Isomeric SMILES |
CC(C)C[C@H]1[C@H](OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CC(C)CC1C(OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3.Cl |
Synonyms |
4-(2-methylpropyl)-3(3-(perhydroazepin-1-yl))propyl-1,3oxazolidin-2-one 4-(2-methylpropyl)-3-(3-(perhydroazepin-1-yl)propyl)-5-phenyl-1,3-oxazolidin-2-one ipenoxazone hydrochloride MLV 6976 MLV-6976 NC 1200 NC-1200 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ipenoxazone Hydrochloride
Retrosynthetic Analysis and Elucidation of Key Intermediate Synthesis for Ipenoxazone (B1672099) Hydrochloride
A retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For a hypothetical Ipenoxazone hydrochloride, this process would likely identify key disconnections at the oxazine (B8389632) and/or oxazolidinone ring systems, as well as the linkage to any appended phenyl groups. Key intermediates would likely be functionalized aminophenols and chiral epoxides or their synthetic equivalents, which would be required to construct the core heterocyclic scaffold.
Development of Novel Approaches to this compound Total Synthesis
The total synthesis of a novel compound often involves the development of new synthetic routes to improve efficiency, yield, and stereocontrol.
Stereoselective Synthesis Strategies for Chiral this compound
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The biological activity often resides in only one of these enantiomers. Stereoselective synthesis aims to produce a single enantiomer preferentially. For a chiral molecule like this compound, strategies would likely involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool (naturally occurring chiral molecules). For instance, an asymmetric aldol (B89426) reaction could be employed to set a key stereocenter, which then directs the stereochemistry of subsequent ring-forming reactions. mdpi.com
Exploration of Alternative Precursor Chemistry for Enhanced Synthetic Efficiency
The efficiency of a synthetic route is a critical factor, especially for the potential large-scale production of a pharmaceutically relevant compound. Research in this area would focus on identifying more readily available and less expensive starting materials. wikipedia.org It would also involve optimizing reaction conditions to maximize yield and minimize the formation of byproducts. For example, exploring different coupling strategies to form key carbon-nitrogen or carbon-oxygen bonds could lead to a more convergent and efficient synthesis.
Derivatization and Analog Generation Strategies for this compound
Once a synthetic route to the core structure of this compound is established, chemists would synthesize a variety of related compounds (analogs or derivatives) to explore its biological properties.
Chemical Modification Tactics for Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound and assessing how these changes affect its biological activity. nih.gov For this compound, this would involve making targeted modifications at various positions of the molecule, such as substituting different groups on the aromatic rings or altering the stereochemistry of chiral centers. The goal is to identify which parts of the molecule are essential for its activity and which can be modified to improve properties like potency and selectivity. nih.gov
| Modification Site | Example Modification | Potential Impact on Activity |
| Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Altering electronic properties to enhance binding affinity |
| Oxazine Ring | Substitution at various positions | Probing steric and electronic requirements of the binding pocket |
| Side Chains | Variation of length and functionality | Optimizing pharmacokinetic properties |
Synthesis of this compound-based Probes and Conjugates for Biological Studies
To understand how a molecule like this compound works at a molecular level, it is often necessary to synthesize chemical probes. These are derivatives that have been modified to include a reporter group, such as a fluorescent tag or a biotin (B1667282) label. These probes can be used in biological experiments to visualize the localization of the compound within cells or to identify its protein targets. The synthesis of such probes requires chemical handles on the parent molecule that can be selectively modified without disrupting its biological activity. nih.gov
No Publicly Available Information on the Synthesis of this compound
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The searches for "this compound" and various related terms concerning its synthesis, chemical transformations, and academic-scale production did not yield any relevant results. The search results pertained to other compounds, such as pioglitazone (B448) hydrochloride and various phenoxazinone compounds, but provided no data on this compound itself.
This lack of information suggests that "this compound" may be a compound that is not widely documented in public scientific literature, potentially due to being a very recent discovery, a proprietary substance not yet described in published research, or an internal designation not used in publicly accessible documents.
Without any foundational data on the synthesis or chemical properties of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the user's specific and detailed outline. The creation of content would require speculation or the use of irrelevant data, which would compromise the integrity and factual basis of the article.
Therefore, until information on this compound becomes publicly available, a detailed article on its chemical synthesis and process innovations cannot be provided.
Molecular and Structural Characterization of Ipenoxazone Hydrochloride
Advanced Spectroscopic Analysis of Ipenoxazone (B1672099) Hydrochloride and its Derivatives
Spectroscopic techniques are fundamental in elucidating the molecular structure and behavior of pharmaceutical compounds. For Ipenoxazone hydrochloride, with the molecular formula C₂₂H₃₄N₂O₂·HCl and a molecular weight of 394.98, these methods provide critical insights into its atomic arrangement and functional groups. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While comprehensive, peer-reviewed studies detailing the complete ¹H and ¹³C NMR spectral assignments for this compound are not widely available in the public domain, reference spectra can be found in chemical databases. These spectra are crucial for confirming the compound's identity and for the structural analysis of any potential derivatives or metabolites. The interpretation of chemical shifts and coupling constants in these spectra would provide a definitive map of the proton and carbon environments within the Ipenoxazone molecule.
A representative, though uninterpreted, ¹H NMR spectrum is available, which serves as a foundational piece of data for any future structural elucidation efforts. googleapis.com A detailed analysis would involve assigning each signal to the corresponding protons in the Ipenoxazone structure, including the isobutyl group, the phenyl ring, the oxazolidinone core, and the hexamethyleneimine (B121469) moiety.
Table 1: Available NMR Data for this compound
| Nucleus | Solvent | Frequency | Data Availability |
|---|---|---|---|
| ¹H | DMSO-d6+HCl | 300 MHz | Experimental spectrum available, detailed assignments pending public research. |
Mass Spectrometry (MS) for Characterization and Metabolite Identification in in vitro Systems
Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and for studying its fragmentation patterns, which can aid in structural confirmation. uni-saarland.de In the context of drug development, MS, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of metabolite identification studies. nih.govnih.govescientificpublishers.com
For this compound, in vitro metabolism studies using systems such as human liver microsomes would be essential to identify the primary metabolic pathways. nih.govnih.gov Common metabolic transformations for a molecule with its structure could include hydroxylation of the phenyl or alkyl groups, N-dealkylation of the tertiary amine, or opening of the oxazolidinone ring. High-resolution mass spectrometry would enable the determination of the elemental composition of any metabolites, while tandem mass spectrometry (MS/MS) would provide fragmentation data to pinpoint the site of metabolic modification. nih.govraco.cat
Although specific metabolic studies on this compound are not present in the reviewed literature, the general methodologies for such investigations are well-established. nih.govnih.govescientificpublishers.com
Vibrational Spectroscopy (Infrared, Raman) in Conformational and Polymorphic Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint that is sensitive to its three-dimensional structure and intermolecular interactions. americanpharmaceuticalreview.comosti.govresearchgate.net These techniques are particularly valuable for analyzing the solid-state properties of pharmaceuticals, including polymorphism. americanpharmaceuticalreview.comwjpls.orgresearchgate.net
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups. For instance, the C=O stretching vibration of the oxazolidinone ring would be a prominent feature in the IR spectrum. The aromatic C-H and C=C stretching modes of the phenyl group, as well as the aliphatic C-H stretching vibrations of the isobutyl and hexamethyleneimine groups, would also be observable. biochempress.comtum.de
Differences in the vibrational spectra between different solid forms of this compound, should they exist, would indicate variations in the crystal lattice and/or molecular conformation, providing a basis for polymorphic analysis. americanpharmaceuticalreview.com However, at present, there are no publicly available IR or Raman spectra specifically for this compound.
X-ray Crystallography and Solid-State Structural Studies of this compound
Polymorphism and Co-crystallization Investigations of this compound
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development as different polymorphs can have distinct physical properties. wjpls.orgresearchgate.netsymbiosisonlinepublishing.com The investigation of polymorphism typically involves screening for different crystal forms by varying crystallization conditions and characterizing the resulting solids using techniques like Powder X-ray Diffraction (PXRD). senpharma.vnresearchgate.net
While Ipenoxazone is listed in documents that discuss polymorphism in pharmaceuticals, specific studies detailing the existence of polymorphs of this compound have not been identified in the public domain. googleapis.com A comprehensive polymorphic screen would be required to determine if this compound can form multiple crystalline structures and to identify the most thermodynamically stable form.
Single-Crystal Structure Determination of this compound and its Analogs
The determination of the single-crystal structure of this compound would provide an unambiguous depiction of its molecular architecture in the solid state. This would confirm the stereochemistry of the two chiral centers and reveal the conformation of the flexible side chain and the orientation of the phenyl group. Furthermore, it would detail the hydrogen bonding network and packing arrangement within the crystal lattice, involving the hydrochloride ion and the functional groups of the Ipenoxazone molecule. mdpi.com
Currently, no published single-crystal X-ray diffraction data for this compound is available. Such a study would be invaluable for a complete understanding of its solid-state properties and for computational modeling efforts.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling are powerful tools for understanding the three-dimensional structure, stability, and reactivity of molecules. scielo.brschrodinger.com These methods, including molecular dynamics simulations and quantum chemical calculations, provide insights into a molecule's behavior at the atomic level. researchgate.netrsc.org However, specific studies applying these techniques to this compound are not present in the surveyed literature.
Conformational Dynamics and Energetic Profiling of this compound
The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its interaction with biological targets. Conformational analysis identifies stable conformers and the energy barriers between them. This is often achieved through molecular dynamics simulations which track the movements of atoms over time. physchemres.org Energetic profiling provides the relative energies of these different conformations.
For this compound, which possesses a flexible structure, a comprehensive conformational analysis would be critical to understanding its mechanism of action. Such an analysis would typically involve rotating the molecule's single bonds to generate a potential energy surface, identifying low-energy (and thus more populated) conformers.
Table 1: Hypothetical Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | X | 0.00 | Y |
| 2 | X+60 | Z | W |
| 3 | X+120 | A | B |
| 4 | X+180 | C | D |
Note: This table is hypothetical and for illustrative purposes only. No published data could be found to populate this table for this compound.
Quantum Chemical Calculations on Reactivity and Electronic Properties of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. libretexts.orgucalgary.ca These calculations can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. uci.edu The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify sites susceptible to electrophilic or nucleophilic attack.
A quantum chemical study of this compound would provide valuable data on its stability, reactivity, and potential interaction points. Reactivity descriptors such as chemical hardness, softness, and electronegativity, derived from HOMO and LUMO energies, would further quantify its chemical behavior.
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Parameter | Value | Unit |
| Energy of HOMO | X | eV |
| Energy of LUMO | Y | eV |
| HOMO-LUMO Gap (ΔE) | Z | eV |
| Dipole Moment | A | Debye |
| Chemical Hardness (η) | B | eV |
| Chemical Softness (S) | C | eV⁻¹ |
| Electronegativity (χ) | D | eV |
Note: This table is hypothetical and for illustrative purposes only. No published data could be found to populate this table for this compound.
Mechanistic Pharmacology and Molecular Interactions of Ipenoxazone Hydrochloride
Identification and Characterization of Molecular Targets for Ipenoxazone (B1672099) Hydrochloride
The principal molecular target for ipenoxazone hydrochloride has been identified as the ionotropic glutamate (B1630785) receptor (iGluR). acs.orgbioivt.combgc.ac.in Glutamate is the major excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for mediating fast synaptic transmission. nih.gov Ipenoxazone functions as an antagonist at these receptors, a mechanism often described as a "glutamate blocker". nih.govxenotech.com This antagonism is central to its observed pharmacological effects, particularly its ability to counteract neuronal hyperexcitability. nih.gov
Ionotropic glutamate receptors are ligand-gated ion channels that are subdivided into three main classes based on their selective agonists: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA) receptors. nih.gov These receptors are composed of four subunits that form a central ion-permeable pore. nih.gov By acting as an antagonist, ipenoxazone is understood to interfere with the binding of glutamate, thereby preventing the conformational changes required for ion channel opening and subsequent neuronal depolarization.
Table 1: Primary Molecular Target of this compound
| Compound | Primary Target Class | Specific Target | Mechanism of Action |
|---|---|---|---|
| This compound | Ionotropic Glutamate Receptors (iGluRs) | Glutamate binding site | Antagonist / Blocker acs.orgbioivt.comnih.gov |
Receptor binding assays are fundamental in vitro techniques used to quantify the interaction between a ligand, such as ipenoxazone, and its receptor target. msdmanuals.com These assays typically use a radiolabeled ligand that has a known high affinity for the target receptor to measure the binding affinity of a test compound. nih.gov The affinity is commonly reported as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to displace 50% of the radiolabeled ligand from the receptor. nih.gov The equilibrium dissociation constant (K_D) is another critical parameter, representing the concentration of a ligand at which half of the receptors are occupied at equilibrium; a smaller K_D value signifies a higher binding affinity. malvernpanalytical.com
While literature consistently identifies ipenoxazone as an ionotropic glutamate receptor antagonist, specific quantitative data from receptor binding assays, such as K_D, K_i values, or detailed ligand-target interaction kinetics (e.g., association and dissociation rate constants), are not extensively detailed in the publicly available scientific literature. Such kinetic data provides deeper insights beyond binding affinity, revealing how quickly a drug binds to its target and how long it remains bound, which can be crucial for its in vivo efficacy. msdmanuals.com
Enzyme inhibition is a mechanism by which a molecule, known as an inhibitor, binds to an enzyme and decreases its activity. wikipedia.org These studies are critical in drug development to identify a compound's primary mechanism of action or to assess potential off-target effects and drug-drug interactions, particularly with metabolic enzymes like the cytochrome P450 (CYP) family. bioivt.comnih.gov The process involves measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor to determine parameters like the IC50 value. mdpi.com The type of inhibition—competitive, non-competitive, or uncompetitive—can be elucidated through kinetic studies by analyzing how the inhibitor affects the enzyme's Michaelis-Menten constants (K_m and V_max). ucl.ac.ukwikipedia.org
Based on a review of available scientific literature, there is no significant evidence to suggest that the primary pharmacological effect of this compound is mediated through the inhibition of specific enzymes. bioivt.combgc.ac.inwikipedia.orgnih.govmdpi.comucl.ac.ukwikipedia.orgnovapublishers.commdpi.com Its characterization is consistently centered on its role as a receptor antagonist rather than an enzyme inhibitor.
As an antagonist of ionotropic glutamate receptors, which are themselves ligand-gated ion channels, ipenoxazone directly modulates ion channel activity. nih.gov Its effects on neuronal activity have been specifically investigated in non-human models under hypoxic conditions. In electrophysiological studies using anesthetized cats, the effects of this compound on hypoxia-induced firing in neurons of the medial vestibular nucleus (MVN) were examined. nih.gov
During hypoxia (induced by 5% O₂ inhalation), MVN neurons typically exhibit a transient increase in firing rate, known as hypoxic depolarization, followed by a decline and eventual cessation of firing. nih.gov The iontophoretic application of this compound was shown to inhibit this hypoxic depolarization and prolong the time it took for the firing to disappear. nih.gov These findings suggest that ipenoxazone protects against the neuronal dysfunction caused by hypoxia, likely by blocking the excessive glutamate release and subsequent excitotoxic cascade that occurs under ischemic conditions. nih.govnih.gov
Table 2: Effects of this compound on Medial Vestibular Nucleus (MVN) Neurons in a Feline Hypoxia Model
| Condition | Observed Effect on MVN Neurons | Effect of Ipenoxazone Application | Implied Mechanism | Reference |
|---|---|---|---|---|
| Hypoxia (5% O₂) | Transient increase in firing rate (Hypoxic Depolarization) | Inhibition of hypoxic depolarization | Blockade of glutamate receptors, preventing excitotoxicity | nih.gov |
| Hypoxia (5% O₂) | Gradual decrease and disappearance of firing | Prolonged time to disappearance of firing | Protection against hypoxic neuronal dysfunction | nih.gov |
Cellular and Subcellular Effects of this compound
The cellular effects of this compound are a direct consequence of its molecular interactions, primarily the antagonism of ionotropic glutamate receptors. By preventing the influx of cations (such as Na⁺ and Ca²⁺) through these channels, ipenoxazone can significantly alter cellular excitability and downstream signaling processes.
In vitro cell lines are indispensable tools in pharmacology for dissecting the cellular and molecular mechanisms of drug action in a controlled environment. nih.gov Immortalized cell lines (e.g., HEK293, CHO, HeLa) or primary cells can be genetically engineered to express a specific target, such as a receptor or ion channel, allowing for detailed characterization of a drug's activity, specificity, and potency. crownbio.comeuropa.eu These systems are routinely used for high-throughput screening, cytotoxicity assays, and to study drug effects on cellular processes like proliferation and apoptosis. mdpi.comtudublin.ienih.gov
A review of the scientific literature did not yield specific studies detailing the activity and specificity of this compound in commonly used in vitro cell line models. acs.orgnih.govelifesciences.orgnih.gov The majority of the characterization appears to have been conducted in ex vivo preparations or in vivo animal models.
The modulation of intracellular signaling pathways by this compound stems from its primary action as an ionotropic glutamate receptor antagonist. The activation of iGluRs by glutamate initiates a rapid influx of cations, which acts as a powerful intracellular signal. For instance, calcium (Ca²⁺) influx through NMDA receptors is a critical trigger for a multitude of signaling cascades, including the activation of:
Calmodulin-dependent kinases (CaMKs)
Protein kinase C (PKC)
Nitric oxide synthase (NOS)
These pathways, in turn, regulate gene expression, synaptic plasticity, and cell survival. By blocking these receptors, ipenoxazone effectively prevents the initiation of these glutamate-dependent signaling events. This is particularly relevant in pathological conditions like hypoxia or ischemia, where excessive glutamate release leads to massive Ca²⁺ influx, activating excitotoxic pathways that result in neuronal damage and death. nih.gov The protective effects of ipenoxazone observed in non-human models of hypoxia are consistent with its ability to interrupt these damaging intracellular signaling cascades at their origin. nih.govnih.gov
Mechanisms of Cellular Uptake and Intracellular Distribution in Model Systems
The entry of this compound into cells and its subsequent distribution within intracellular compartments are critical determinants of its pharmacological activity. While specific studies on this compound are limited, the cellular uptake of chemical compounds is generally governed by several key mechanisms. These include passive diffusion across the cell membrane and various forms of endocytosis, an energy-dependent process. mdpi.com
Endocytosis encompasses several pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, which are responsible for the uptake of a wide range of molecules and nanoparticles. mdpi.comnih.gov The specific pathway utilized often depends on the physicochemical properties of the compound, including its size, charge, and the cell type involved. nih.govplos.org For instance, nanoparticles can enter cells through simple diffusion, but the most common route is endocytosis. mdpi.com The pathway taken can influence the compound's ultimate fate within the cell. mdpi.com
The process of clathrin-mediated endocytosis involves the formation of vesicles coated with the protein clathrin, which internalize and transport their cargo to endosomes. mdpi.com Caveolae-mediated uptake involves flask-shaped invaginations of the plasma membrane rich in the protein caveolin. semanticscholar.org Macropinocytosis is characterized by the formation of large vesicles that engulf extracellular fluid and its contents. nih.gov
Once inside the cell, the distribution of a compound is not uniform. It can be sequestered in various organelles, such as endosomes, lysosomes, or the Golgi apparatus, or it may be released into the cytoplasm. The intracellular fate is crucial for the compound to reach its molecular target and exert its therapeutic effect. For example, some nanoparticles are designed to escape the endo-lysosomal pathway to avoid degradation and deliver their payload to the cytoplasm or nucleus.
Factors that can influence the uptake and distribution of a compound like this compound include its interaction with plasma membrane components and the expression levels of different transport-related proteins in the target cells. The specific endocytic pathways utilized can vary significantly between different cell lines. plos.org For example, studies with nanoparticles have shown that the same particle can use different entry mechanisms in different cell types. plos.org
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs
Rational Design and Synthesis of Analogs for Comprehensive SAR Elucidation
For a compound like this compound, a rational design approach would involve creating analogs with systematic variations to its chemical structure. This could include modifying substituent groups, altering the core scaffold, or changing the stereochemistry. nih.govnih.govmdpi.com The goal is to understand which parts of the molecule are essential for its activity and which can be modified to improve its properties. mdpi.com For example, in the development of other therapeutic agents, researchers have successfully used SAR studies to optimize lead compounds by enhancing their efficacy and reducing potential side effects. nih.gov
The synthesis of these analogs is a critical step and often requires the development of efficient and versatile chemical reactions. researchgate.netacs.org These synthetic efforts provide the necessary chemical matter for biological evaluation, allowing researchers to build a comprehensive picture of the SAR. mdpi.com By testing a diverse set of analogs, it becomes possible to identify trends and make informed decisions about the direction of further optimization. mdpi.com
Table 1: Hypothetical SAR Data for Ipenoxazone Analogs
| Analog | Modification | Relative Potency |
| Ipenoxazone | Parent Compound | 1.0 |
| Analog A | Modification of the oxazone ring | 0.5 |
| Analog B | Substitution on the phenyl group | 2.0 |
| Analog C | Alteration of the side chain | 1.5 |
This table is for illustrative purposes only and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By quantifying various physicochemical properties of molecules, known as molecular descriptors, and correlating them with experimental data, QSAR models can be developed to predict the activity of new, untested compounds. nih.govmdpi.com
The general workflow of QSAR modeling involves several key steps: data set preparation, calculation of molecular descriptors, model development using statistical methods like regression analysis or machine learning, and model validation to ensure its predictive power. researchgate.net These models can be instrumental in prioritizing the synthesis of new analogs, thereby saving time and resources in the drug discovery process. oncodesign-services.com
For this compound and its analogs, a QSAR study would involve compiling a dataset of compounds with their measured biological activities. nih.gov A wide range of descriptors, capturing electronic, steric, and hydrophobic properties, would then be calculated for each molecule. nih.gov Using statistical tools, a predictive model would be built and rigorously validated. mdpi.com Successful QSAR models have been developed for various therapeutic targets, aiding in the design of more potent and selective molecules. nih.gov The application of such models could significantly accelerate the optimization of this compound's pharmacological profile. googleapis.com
Preclinical Pharmacodynamics in Relevant In Vitro and Non-Human In Vivo Models
Assessment of Pharmacological Effects in Animal Models for Mechanistic Understanding (e.g., central nervous system activity)
Preclinical animal models are indispensable tools for evaluating the pharmacological effects of a new chemical entity and for gaining insights into its mechanism of action before human trials. nih.govmdpi.com These models allow researchers to study the compound's effects in a complex biological system, providing a more comprehensive understanding than in vitro assays alone. nih.gov For a compound like this compound, which is described as a centrally acting muscle relaxant, animal models are crucial for characterizing its effects on the central nervous system (CNS). medchemexpress.commedchemexpress.com
This compound has been shown to act as a glutamate blocker and has been studied for its potential to protect against hypoxic neuronal dysfunction. researchgate.netresearchgate.net In one study using anesthetized cats, the iontophoretic application of this compound was found to inhibit the hypoxia-induced firing of neurons in the medial vestibular nucleus (MVN). researchgate.netbrainmaps.org This suggests a neuroprotective effect in the context of conditions like vertebrobasilar insufficiency. researchgate.netresearchgate.net
The CNS is a complex network, and compounds can exert their effects through various mechanisms, including acting as CNS depressants or stimulants. nih.govmedicalnewstoday.com Animal models allow for the investigation of these effects on behavior, motor coordination, and neuronal activity. frontiersin.org By studying the pharmacodynamics of this compound in relevant animal models, researchers can better understand its therapeutic potential and the underlying biological pathways it modulates. nih.govfda.gov
Ex Vivo Studies on Target Engagement and Biomarker Modulation in Tissue Samples
Ex vivo studies, which are conducted on tissues taken from a living organism, provide a valuable bridge between in vitro and in vivo research. These studies allow for the examination of a drug's effect on its target in a more physiologically relevant context than isolated cells, while still allowing for detailed molecular analysis that may be difficult to perform in a whole organism. precisionformedicine.com
For a compound like this compound, ex vivo studies could be used to confirm its engagement with its molecular target in specific tissues, such as brain slices. This could involve measuring changes in downstream signaling pathways or the expression of specific biomarkers. clinicaltrials.govsemanticscholar.org Biomarkers are measurable indicators of a biological state or condition and can be used to assess the pharmacological activity of a drug. precisionformedicine.comeurjbreasthealth.com
In the context of this compound's action as a glutamate blocker, ex vivo tissue samples from animals treated with the compound could be analyzed for changes in glutamate receptor activity or the levels of neurotransmitters. researchgate.net Techniques such as immunohistochemistry or western blotting could be used to visualize and quantify changes in protein expression or phosphorylation status in response to drug treatment. precisionformedicine.com These types of studies are critical for confirming the mechanism of action and for identifying potential biomarkers that could be used in later clinical trials to monitor drug activity. clinicaltrials.govsemanticscholar.org
Analytical Chemistry Methodologies for Ipenoxazone Hydrochloride Research
Chromatographic Techniques for Separation and Quantification of Ipenoxazone (B1672099) Hydrochloride
Chromatography is a fundamental technique for separating, identifying, and purifying components from a mixture. For a pharmaceutical compound like Ipenoxazone hydrochloride, various chromatographic methods would be employed to ensure its purity, quantify its concentration, and isolate any potential enantiomers.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used for both determining the purity of a drug substance and for assaying its concentration in a formulation. A typical HPLC method for a compound like this compound would be a reversed-phase method.
Key Considerations for HPLC Method Development:
| Parameter | Typical Choices for a Hydrochloride Salt of a Heterocyclic Compound | Purpose |
| Column | C18 or C8, 150-250 mm length, 4.6 mm internal diameter, 3-5 µm particle size | Provides a non-polar stationary phase for the separation of moderately polar compounds. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic modifier (e.g., acetonitrile, methanol). | The buffer controls the pH to ensure the consistent ionization state of the analyte, while the organic modifier controls the retention time. |
| Detection | UV-Vis detector, typically at a wavelength of maximum absorbance for the compound. | Allows for the quantification of the analyte and detection of impurities. |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation. |
| Column Temperature | 25 - 40 °C | Can influence the efficiency and selectivity of the separation. |
Data Table: Hypothetical HPLC Purity Analysis Results This table illustrates the type of data that would be generated from an HPLC purity analysis.
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.08 | Impurity A |
| 2 | 4.2 | 99.85 | Ipenoxazone |
| 3 | 5.8 | 0.07 | Impurity B |
Gas Chromatography (GC) Applications for Volatile this compound Derivatives or Related Compounds
Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. As this compound is a salt, it is not sufficiently volatile for direct GC analysis. However, GC could be employed for the analysis of volatile starting materials, residual solvents, or by-products from its synthesis. It could also be used if the Ipenoxazone molecule is derivatized to a more volatile form.
Supercritical Fluid Chromatography (SFC) for Chiral Separations of this compound Enantiomers
If this compound possesses a chiral center, it would exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages in terms of speed and reduced solvent consumption compared to HPLC.
Key Aspects of Chiral SFC:
Mobile Phase: Typically uses supercritical carbon dioxide as the main component, often with a small amount of a polar co-solvent like methanol (B129727) or ethanol.
Stationary Phase: A chiral stationary phase (CSP) is essential for separating enantiomers. Polysaccharide-based CSPs are widely used.
Advantages: Faster separations, lower backpressure, and a "greener" analytical technique due to the use of CO2.
Mass Spectrometry-Based Analytical Approaches for this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for structural elucidation, trace-level quantification, and impurity identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and in vitro Metabolite Profiling
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique would be critical for studying the metabolic fate of Ipenoxazone in vitro. In such studies, the drug would be incubated with liver microsomes or hepatocytes, and LC-MS/MS would be used to detect and identify the resulting metabolites.
Hypothetical Metabolite Profiling Data:
| Metabolite | Proposed Biotransformation | [M+H]⁺ (m/z) |
| M1 | Hydroxylation | [Parent + 16] |
| M2 | N-dealkylation | [Parent - CH2] |
| M3 | Glucuronidation | [Parent + 176] |
High-Resolution Mass Spectrometry for Comprehensive Impurity Identification in Synthetic Batches
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is extremely useful for identifying unknown impurities in synthetic batches of this compound without the need for authentic reference standards.
Workflow for Impurity Identification using HRMS:
LC-HRMS Analysis: The sample is analyzed by LC-HRMS to separate the impurities from the main compound.
Accurate Mass Measurement: The HRMS instrument provides a highly accurate mass for the impurity.
Elemental Composition Determination: Software is used to generate a list of possible elemental formulas that fit the measured accurate mass within a narrow tolerance (e.g., < 5 ppm).
Tandem MS (MS/MS): The impurity ion is fragmented in the mass spectrometer to obtain structural information.
Structure Elucidation: By combining the elemental composition and the fragmentation data, a putative structure for the impurity can be proposed.
Stability Studies of this compound under Research Conditions
Stability testing is a critical component of pharmaceutical research, providing evidence on how the quality of a drug substance changes over time under the influence of various environmental factors. europa.eu These studies are essential for determining storage conditions and shelf-life. The International Council for Harmonisation (ICH) provides guidelines for conducting these studies. europa.eufda.gov
Forced degradation studies are performed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing. ich.org This helps to identify potential degradation products and establish the degradation pathways of the drug. lhasalimited.org These studies are also crucial for developing stability-indicating analytical methods. researchgate.net
The process for this compound would involve subjecting it to stress conditions such as:
Acidic and Basic Hydrolysis: Treating the compound with strong acids (e.g., 1M HCl) and bases (e.g., 1M NaOH) at elevated temperatures. mdpi.comnih.gov
Oxidative Degradation: Exposing the compound to oxidizing agents like hydrogen peroxide. mdpi.com
Thermal Degradation: Heating the solid compound or a solution of it. researchgate.net
Photodegradation: Exposing the compound to light, as per ICH Q1B guidelines. ich.org
After exposure to these stress conditions, analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are used to separate and identify the degradation products. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated degradants. nih.gov
The following table provides a hypothetical summary of forced degradation results for this compound.
Table 2: Illustrative Forced Degradation Profile of this compound
| Stress Condition | % Degradation (Hypothetical) | Number of Degradants Detected | Potential Degradation Pathway |
|---|---|---|---|
| 1M HCl, 60°C, 24h | 15% | 2 | Hydrolysis of amide/ether linkage |
| 1M NaOH, 60°C, 8h | 25% | 3 | Base-catalyzed hydrolysis |
| 10% H₂O₂, RT, 24h | 8% | 1 | Oxidation |
| Dry Heat, 80°C, 48h | 5% | 1 | Thermolysis |
| UV Light, 254 nm | 12% | 2 | Photolysis |
The integrity of a chemical compound is significantly influenced by environmental factors like light, temperature, and pH. jcu.edu.aunih.govibisscientific.com
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions. jcu.edu.au For a compound like this compound, this could lead to the formation of photoproducts, potentially altering its properties. Photostability testing, as mandated by ICH Q1B, is essential to determine if the compound needs to be protected from light. ich.org
Temperature: Temperature affects the rate of chemical reactions, with higher temperatures generally accelerating degradation. researchgate.net The stability of a compound at various temperatures is assessed through long-term and accelerated stability studies. fda.gov The Arrhenius equation is often used to predict the degradation rate at different temperatures based on the activation energy derived from these studies. nih.gov
pH: The stability of a drug in solution is often pH-dependent, especially for molecules with ionizable groups. nih.govibisscientific.com Acidic or basic conditions can catalyze hydrolytic degradation. core.ac.ukresearchgate.net A pH-rate profile, which is a plot of the degradation rate constant versus pH, is typically generated to identify the pH of maximum stability. For a hydrochloride salt, the pH of the solution can significantly impact the equilibrium between the ionized and non-ionized forms of the drug, thereby affecting its stability. nih.gov
The table below presents hypothetical stability data for this compound under various environmental conditions.
Table 3: Hypothetical Stability Data for this compound Solution (1 mg/mL)
| Condition | Duration | Assay (%) (Hypothetical) | Comments |
|---|---|---|---|
| 25°C / 60% RH (Protected from Light) | 3 Months | 99.5 | Stable |
| 40°C / 75% RH (Protected from Light) | 3 Months | 97.2 | Minor degradation observed |
| pH 3.0 Solution, 25°C | 1 Month | 99.1 | Relatively stable in acidic solution |
| pH 7.0 Solution, 25°C | 1 Month | 96.5 | Degradation noticeable at neutral pH |
| pH 9.0 Solution, 25°C | 1 Month | 92.3 | Significant degradation in alkaline solution |
| Photostability (ICH Q1B) | - | 94.8 | Degradation suggests need for light protection |
Emerging Research Directions and Future Perspectives for Ipenoxazone Hydrochloride
Exploration of Novel Therapeutic Applications Stemming from Mechanistic Insights
The primary mechanism of action of ipenoxazone (B1672099) hydrochloride as an ionotropic glutamate (B1630785) receptor antagonist, particularly at the N-methyl-D-aspartate (NMDA) receptor, is the cornerstone for exploring its novel therapeutic applications. nih.govoncodesign-services.com Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous pathological conditions. frontiersin.org By modulating glutamate signaling, ipenoxazone hydrochloride presents a promising therapeutic strategy for disorders characterized by excitotoxicity and neuronal dysfunction.
Alzheimer's Disease and Cognitive Disorders
This compound is currently under investigation in Phase II clinical trials for the treatment of Alzheimer's disease and other cognition disorders. nih.govresearchgate.net The rationale for this application lies in the well-established role of glutamatergic dysfunction in the pathophysiology of Alzheimer's disease. googleapis.com Excessive glutamate activity can lead to neuronal damage and death, contributing to the cognitive decline observed in these patients. As an NMDA receptor antagonist, this compound may protect neurons from this excitotoxic damage, potentially slowing disease progression and improving cognitive function.
Vertigo and Vestibular Disorders
A significant area of emerging research is the potential use of this compound in treating vertigo and other vestibular disorders. A key study demonstrated that as a glutamate blocker, this compound can protect against hypoxic neuronal dysfunction in the medial vestibular nucleus. Current time information in Bangalore, IN. In an animal model of vertebrobasilar insufficiency, a condition that can cause vertigo, the compound inhibited the abnormal neuronal firing induced by hypoxia. Current time information in Bangalore, IN. This finding suggests that this compound could be an effective therapeutic agent for vertigo originating from reduced blood flow to the brainstem. Current time information in Bangalore, IN.
Development of this compound as a Chemical Probe for Fundamental Biological Systems
A chemical probe is a small molecule with a specific mechanism of action used to study biological systems. Given its targeted action on ionotropic glutamate receptors, this compound has the potential to be developed into a valuable chemical probe. hellobio.com Such a tool would allow researchers to selectively inhibit these receptors and observe the downstream effects on cellular and systemic functions, thereby elucidating the role of glutamatergic signaling in various physiological and pathological processes.
While not yet extensively utilized in this capacity, the specificity of this compound for glutamate receptors makes it a strong candidate for a pharmacological tool in neuroscience research. nih.gov Its application could help to dissect the complex signaling pathways regulated by glutamate, contributing to a more profound understanding of synaptic plasticity, memory formation, and the mechanisms underlying neurological diseases. frontiersin.org
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research
The application of "omics" technologies, such as proteomics and metabolomics, represents a significant future direction for research into this compound. These powerful analytical platforms allow for the large-scale study of proteins and metabolites, respectively, providing a comprehensive overview of the molecular changes induced by a drug. researchgate.netnih.gov
To date, there is a lack of published research specifically applying proteomics or metabolomics to study the effects of this compound. However, the potential of these technologies is vast.
Proteomics: By analyzing changes in the proteome (the entire set of proteins) of cells or tissues treated with this compound, researchers could identify novel protein targets and signaling pathways affected by the compound. This could reveal unforeseen mechanisms of action and suggest new therapeutic indications.
Metabolomics: Metabolomic profiling could elucidate how this compound alters the metabolic landscape of neuronal cells. nih.gov This could provide insights into its effects on energy metabolism, neurotransmitter synthesis, and other critical cellular processes, further clarifying its therapeutic and potential adverse effects.
The integration of these omics approaches will be crucial for building a more complete picture of the biological impact of this compound.
Interdisciplinary Approaches for Future this compound Discovery and Optimization
The future development of this compound and related compounds will greatly benefit from interdisciplinary collaboration, combining expertise from medicinal chemistry, pharmacology, computational biology, and clinical research.
One example of the importance of chemical synthesis in this field is the development of novel methodologies that provide rapid access to the pharmaceutical intermediates of ipenoxazone. researchgate.net Such advances in synthetic chemistry are critical for producing the compound efficiently and for generating analogues for structure-activity relationship (SAR) studies. nih.gov
Future interdisciplinary efforts could focus on:
Structure-Activity Relationship (SAR) Studies: Medicinal chemists can synthesize a series of analogues of this compound, which can then be tested by pharmacologists to determine how structural modifications affect potency, selectivity, and pharmacokinetic properties. nih.gov
Computational Modeling: Computational biologists can use molecular modeling and simulation techniques to predict how this compound and its analogues interact with glutamate receptors at the atomic level. This can guide the design of new compounds with improved therapeutic profiles.
Translational Research: A close collaboration between basic scientists and clinicians is essential to translate preclinical findings into effective therapies. This includes designing and conducting rigorous clinical trials to evaluate the safety and efficacy of this compound in different patient populations.
By fostering these interdisciplinary collaborations, the scientific community can accelerate the discovery and optimization of this compound and unlock its full potential for treating a range of debilitating neurological and sensory disorders.
Q & A
Q. What are the key physicochemical properties and identification markers for ipenoxazone hydrochloride?
this compound (CAS 104454-71-9) is a glutamate-blocking agent with a molecular structure validated by spectral data (e.g., NMR, IR) and chromatographic purity assessments. Key identifiers include its CAS registry number and systematic IUPAC name, which should be cross-referenced with databases like PubChem for structural confirmation. Stability under standard laboratory conditions (e.g., 20–25°C, protected from light) is critical for experimental reproducibility .
Q. What validated methods are recommended for synthesizing this compound?
Synthesis typically involves condensation of substituted oxazole precursors with hydrochlorides under controlled pH. Detailed protocols emphasize solvent selection (e.g., ethanol/water mixtures), reaction temperature (60–80°C), and purification via recrystallization. Purity ≥98% is confirmed by HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm), following methodologies analogous to nefazodone hydrochloride analysis .
Q. How should researchers ensure stability during storage and handling?
Store in airtight, light-resistant containers at 2–8°C. Stability studies recommend periodic HPLC analysis to detect degradation products, particularly under oxidative or hydrolytic stress. Avoid exposure to strong acids/alkalis and incompatible materials (e.g., oxidizing agents) .
Advanced Research Questions
Q. What experimental designs are optimal for studying ipenoxazone’s glutamate-blocking mechanism in hypoxia models?
In vivo hypoxia studies (e.g., rodent models) require normobaric/hypobaric chambers to simulate low-oxygen conditions. Electrophysiological recordings in the medial vestibular nucleus can quantify firing rate suppression post-administration. Dose-response curves (0.1–10 mg/kg) and controls (e.g., saline/vehicle) are critical. Data should be normalized to baseline activity and analyzed using ANOVA with post-hoc tests .
Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo studies?
Contradictions often arise from bioavailability differences or metabolite activity. Address this by:
Q. What advanced analytical techniques address challenges in quantifying low-concentration ipenoxazone in biological matrices?
LC-MS/MS with electrospray ionization (ESI) offers high sensitivity (LOQ ≤1 ng/mL). Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction. Method validation must include matrix effect evaluation (e.g., ion suppression/enhancement) and stability under freeze-thaw cycles .
Q. How do researchers validate target specificity in ipenoxazone’s pharmacological action?
Use knockout animal models or siRNA-mediated gene silencing to confirm glutamate receptor (e.g., NMDA) dependency. Cross-test against related receptors (AMPA, kainate) via competitive binding assays. Computational docking studies (e.g., AutoDock Vina) can predict binding affinity and selectivity .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
